molecular formula C10H12N2O2S B11948761 N'-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide CAS No. 60943-76-2

N'-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide

Cat. No.: B11948761
CAS No.: 60943-76-2
M. Wt: 224.28 g/mol
InChI Key: DFUFOHVRWXRVBA-YRNVUSSQSA-N
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Description

N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are known for their versatility and flexibility as ligands, which allow them to form various metal complexes. This compound is derived from thiophene, a sulfur-containing heterocycle, and tetrahydrofuran, a five-membered ring containing oxygen. The unique structure of N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carboxaldehyde and tetrahydrofuran-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .

Chemical Reactions Analysis

N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide and its metal complexes involves their interaction with biological targets, such as enzymes and receptors. The azomethine group in the Schiff base plays a crucial role in regulating the activity of metals in catalytic transformations. The metal complexes can inhibit enzymatic reactions, enhance lipophilicity, and alter cell membrane functions, leading to various biological effects .

Comparison with Similar Compounds

N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide can be compared with other Schiff bases derived from thiophene and tetrahydrofuran. Similar compounds include:

The uniqueness of N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide lies in its specific structure, which allows it to form diverse metal complexes with various biological activities.

Properties

CAS No.

60943-76-2

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]oxolane-2-carboxamide

InChI

InChI=1S/C10H12N2O2S/c13-10(9-4-1-5-14-9)12-11-7-8-3-2-6-15-8/h2-3,6-7,9H,1,4-5H2,(H,12,13)/b11-7+

InChI Key

DFUFOHVRWXRVBA-YRNVUSSQSA-N

Isomeric SMILES

C1CC(OC1)C(=O)N/N=C/C2=CC=CS2

Canonical SMILES

C1CC(OC1)C(=O)NN=CC2=CC=CS2

Origin of Product

United States

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